Phenol, 2-(2-hydroxybenzylidenamino)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(2-hydroxybenzylidenamino)-3-methyl- is a chemical compound with the molecular formula C14H13NO2 It is a derivative of phenol, characterized by the presence of a hydroxybenzylideneamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-hydroxybenzylidenamino)-3-methyl- typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-methyl-2-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(2-hydroxybenzylidenamino)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
Phenol, 2-(2-hydroxybenzylidenamino)-3-methyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of Phenol, 2-(2-hydroxybenzylidenamino)-3-methyl- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s structure allows it to form stable complexes with metal ions, which can interfere with various biological processes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(2-hydroxybenzylidenamino)-: Lacks the methyl group, resulting in different chemical properties.
Phenol, 2-(2-hydroxybenzylidenamino)-4-methyl-: The methyl group is positioned differently, affecting reactivity.
Phenol, 2-(2-hydroxybenzylidenamino)-5-methyl-: Another positional isomer with distinct properties.
Uniqueness
Phenol, 2-(2-hydroxybenzylidenamino)-3-methyl- is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and potential applications. This positional isomerism can lead to variations in biological activity and industrial utility.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylideneamino]-3-methylphenol |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-8-13(17)14(10)15-9-11-6-2-3-7-12(11)16/h2-9,16-17H,1H3 |
InChI Key |
NFFVZACQSMXEGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.